

Technical Guide: Pantoprazole Impurity I (Chlorinated Impurity)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Pantoprazole impurity I*

CAS No.: 812664-93-0

Cat. No.: B3285783

[Get Quote](#)

Executive Summary

Pantoprazole Impurity I, widely designated in industrial pharmacopoeial contexts and vendor catalogs as Impurity 1, is a chlorinated structural analogue of the proton pump inhibitor Pantoprazole. Chemically identified as 2-[[chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-5-(difluoromethoxy)-1H-benzimidazole, this impurity represents a critical quality attribute due to its structural similarity to the active pharmaceutical ingredient (API) and potential for altered physicochemical properties.

This guide provides a definitive technical analysis of Impurity I, resolving nomenclature ambiguities between "Impurity I" (Roman numeral/Letter) and "Impurity 1" (Arabic numeral), and detailing its formation, detection, and control.

Part 1: Chemical Identity & Structure

The designation "Impurity I" in the context of Pantoprazole most frequently refers to the monochlorinated derivative where a hydrogen atom on the methylene bridge connecting the benzimidazole and pyridine rings is substituted by chlorine.

Nomenclature and Identifiers[1][2][3][4][5][6]

Parameter	Technical Detail
Common Name	Pantoprazole Impurity I (or Impurity 1)
Chemical Name	2-Chloro Pantoprazole
IUPAC Name	2-[[Chloro(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-5-(difluoromethoxy)-1H-benzimidazole
CAS Registry Number	812664-93-0
Molecular Formula	C ₁₆ H ₁₄ ClF ₂ N ₃ O ₄ S
Molecular Weight	417.81 g/mol
SMILES	<chem>COC1=C(C(=NC=C1)C(S(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)Cl)OC</chem>

Structural Analysis

The impurity retains the core benzimidazole and pyridine pharmacophores of Pantoprazole but introduces a chlorine atom at the chiral center (the methylene bridge carbon). This modification significantly alters the electron density around the sulfinyl group and increases the lipophilicity of the molecule compared to the parent drug.

Key Structural Feature: The -CH₂- bridge in Pantoprazole becomes a -CH(Cl)- bridge in Impurity I.

Part 2: Formation Mechanism & Pathway

The formation of Impurity I is typically process-related, arising from side reactions during the final oxidation step or through interaction with residual halogenated reagents.

Mechanism of Formation

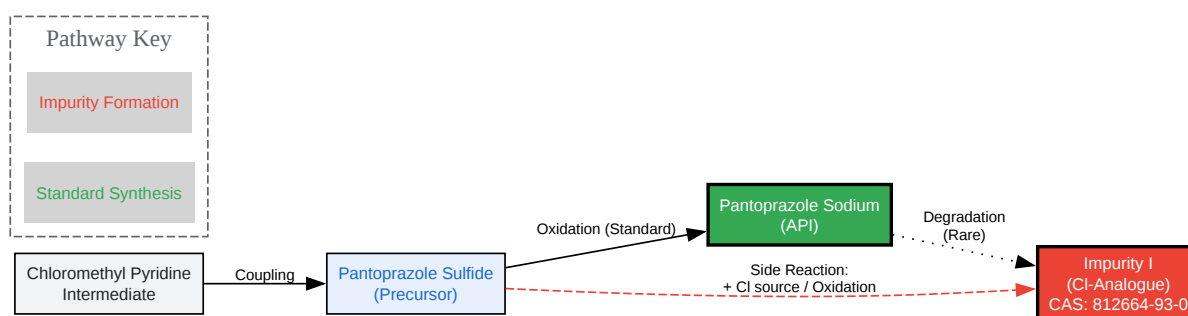
- Direct Chlorination: If thionyl chloride (

) or other chlorinating agents are used in the synthesis of the intermediate (2-chloromethyl-3,4-dimethoxypyridine), residual traces can react with the active methylene bridge of the coupled product.

- Oxidative Substitution: During the oxidation of Pantoprazole Sulfide to Pantoprazole (Sulfoxide), the presence of chloride ions under oxidative stress can lead to radical substitution at the benzylic position (the methylene bridge).

Visualization: Formation Pathway

The following diagram illustrates the structural relationship and potential formation point relative to the API.



[Click to download full resolution via product page](#)

Caption: Logical pathway showing the divergence of Impurity I formation from the standard Pantoprazole synthesis route.

Part 3: Analytical Characterization

Detecting and separating Impurity I requires specific HPLC conditions due to its structural similarity to the API.

Physicochemical Properties[4][6][12]

- Acidity (pKa): The introduction of the electron-withdrawing chlorine atom lowers the pKa of the benzimidazole nitrogen compared to Pantoprazole (pKa ~3.9 and 8.7).
- Solubility: Reduced water solubility due to the chloro-substitution; higher solubility in organic solvents (acetonitrile, methanol).

HPLC & LC-MS Profile

Researchers should utilize the following parameters for identification. Note that "Impurity 1" often elutes after Pantoprazole in Reverse Phase (RP) systems due to increased hydrophobicity.

Technique	Observation	Diagnostic Signal
HPLC (UV)	Distinct peak, often RRT > 1.0 (relative to API)	UV Max similar to Pantoprazole (~290 nm)
LC-MS (ESI+)	Mass Shift +34 Da	m/z 418.0 (³⁵ Cl) and 420.0 (³⁷ Cl) in 3:1 ratio
Fragmentation	Loss of Cl or chloromethyl moiety	Characteristic fragment ions at m/z 200 (benzimidazole moiety)

Experimental Protocol: Detection Strategy

To confirm the presence of Impurity I in a bulk sample:

- Sample Prep: Dissolve 20 mg of Pantoprazole API in 50 mL of Diluent (Water:Acetonitrile 60:40).
- Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB, 150 x 4.6 mm, 5 μm).
- Mobile Phase: Gradient elution using Ammonium Acetate buffer (pH 4.5) and Acetonitrile.[\[1\]](#)
- Detection: Monitor at 290 nm.
- Validation: Verify the peak at RRT ~1.2-1.4 (system dependent) matches the mass spectrum of m/z 418.

Part 4: Regulatory & Toxicological Context

While official pharmacopoeial monographs (Ph.[2] Eur., USP) typically list impurities A through F, Impurity I is a critical "non-pharmacopoeial" or "process-specific" impurity that must be controlled under ICH Q3A/B guidelines.

- Genotoxicity Alert: The presence of a halogenated benzylic center raises structural alerts for potential genotoxicity (alkylating capability). It must be evaluated (e.g., Ames test) or controlled to < TTC (Threshold of Toxicological Concern) levels if not proven safe.
- Limit: Typically controlled at NMT (Not More Than) 0.15% unless qualified higher.

References

- BOC Sciences.Pantoprazole Impurity 1 (CAS 812664-93-0) Technical Data. Retrieved from
- ChemicalBook.Pantoprazole Impurity 1 - Product Properties and Suppliers. Retrieved from
- Bhaskar, B. V., et al. (2007). Structural identification and characterization of potential impurities of pantoprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 201-210.[3] (Discusses impurity profiling and characterization logic).
- European Directorate for the Quality of Medicines (EDQM).Pantoprazole Sodium Sesquihydrate Monograph 2296.
- BLD Pharm.**Pantoprazole Impurity I** Structure and Safety Data. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. drugfuture.com \[drugfuture.com\]](https://www.drugfuture.com)
- [2. 2-Chloro Pantoprazole / Pantoprazole Impurity 1 | 812664-93-0 \[alfaomegapharma.com\]](https://www.alfaomegapharma.com)

- [3. bocsci.com \[bocsci.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Pantoprazole Impurity I (Chlorinated Impurity)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3285783/docs#technical-guide-pantoprazole-impurity-i-chlorinated-impurity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)